Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate
Description
Properties
IUPAC Name |
benzyl N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S3/c20-18(23-13-14-6-2-1-3-7-14)19-12-16(15-8-4-10-24-15)26(21,22)17-9-5-11-25-17/h1-11,16H,12-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQSYCAIZSJEDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene rings: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the sulfonyl group: Thiophene rings can be sulfonylated using reagents like sulfonyl chlorides in the presence of a base.
Formation of the carbamate group: This step involves the reaction of an amine with a chloroformate or carbamoyl chloride to form the carbamate linkage.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide under suitable conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, sulfides.
Substitution products: Various benzyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate exhibit significant antimicrobial properties. Studies have shown that derivatives with thiophene and sulfonamide functionalities demonstrate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various experimental models. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases such as arthritis .
Antitumor Activity
Preliminary investigations into the antitumor effects reveal that this compound induces cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .
Case Study 1: Antiviral Efficacy
A recent study explored the antiviral efficacy of synthesized quinoxaline templates related to this compound against respiratory pathogens. The research focused on modifying existing structures to enhance their antiviral properties while minimizing cytotoxicity .
Case Study 2: Targeted Covalent Inhibitors
Another study investigated the use of similar compounds as irreversible inhibitors in targeted covalent inhibition strategies for therapeutic applications. The findings suggested that the unique structural features of these compounds could be leveraged for developing novel inhibitors targeting specific proteins involved in disease processes .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors. The thiophene and sulfonyl groups could interact with biological targets through hydrogen bonding, van der Waals interactions, or covalent bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
The compound’s dual thiophene substituents distinguish it from related carbamates. For example:
- Benzyl (2-amino-2-thioxoethyl)carbamate (): Lacks sulfonyl and thiophene groups, instead featuring a thioamide (-C(S)NH2) substituent. This reduces steric bulk and alters electronic properties, as the thioamide group is more electron-rich than the sulfonylated thiophene in the target compound.
- Benzyl 2-methyl-3-[(E)-(thiophen-2-yl)methylidene]dithiocarbazate (): Contains a dithiocarbazate backbone and a thiophene-derived Schiff base.
Table 1: Structural and Electronic Comparison
| Compound | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Notable Features |
|---|---|---|---|---|
| Target Compound | Thiophene-sulfonyl, carbamate | ~423.5 | ~2.1 | High polarity, strong H-bond acceptor |
| Benzyl (2-amino-2-thioxoethyl)carbamate | Thioamide | ~224.3 | ~1.8 | Electron-rich, prone to tautomerization |
| Benzyl dithiocarbazate derivative | Thiophene-Schiff base | ~364.5 | ~3.5 | Extended conjugation, photoresponsive |
Crystallographic and Conformational Analysis
The target compound’s sulfonylated thiophene likely induces conformational rigidity compared to non-sulfonylated analogs. For instance, Mercury CSD analysis () of similar sulfonylated structures shows planar sulfonyl groups facilitating crystal packing via S=O···H interactions . In contrast, non-sulfonylated thiophene derivatives (e.g., ) exhibit greater torsional flexibility, as seen in their crystallographic data . SHELX refinement tools () are critical for resolving such structural nuances .
Biological Activity
Benzyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a benzyl group attached to a thiophene moiety, which is known for its diverse biological activities. The presence of sulfonyl and carbamate functional groups enhances its pharmacological profile. Thiophene derivatives have been documented to exhibit various therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiophene derivatives, including those structurally similar to this compound. For instance:
- In vitro Studies : Research has shown that thiophene derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various compounds were tested against strains such as Staphylococcus aureus and Escherichia coli. For example, compounds similar to benzyl carbamate demonstrated MIC values ranging from 6.3 µg/ml to 50 µg/ml depending on the specific derivative and bacterial strain tested .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | S. aureus (µg/ml) | E. coli (µg/ml) | B. subtilis (µg/ml) | S. typhosa (µg/ml) |
|---|---|---|---|---|
| 25a | 12.5 | 25 | 12.5 | 50 |
| 25b | 6.3 | 12.5 | 25 | 50 |
| Benzyl Carbamate | TBD | TBD | TBD | TBD |
Note: TBD = To Be Determined based on specific studies related to benzyl carbamate.
Antiviral Activity
Recent studies have also explored the antiviral potential of thiophene derivatives, particularly against viral pathogens such as Ebola virus and SARS-CoV. The presence of specific functional groups, such as piperidine or other amines, has been found crucial for maintaining antiviral activity .
Case Study: Thiophene Derivatives Against SARS-CoV
A study focused on the inhibitory effects of thiophene derivatives on SARS-CoV demonstrated that modifications in the chemical structure significantly influenced their antiviral potency. Compounds retaining a free amine group showed promising results in inhibiting viral replication, highlighting the importance of structural integrity in achieving biological efficacy .
Toxicity Studies
Toxicity assessments are critical in evaluating the safety profile of any pharmacological agent. In studies involving related thiophene compounds, low toxicity levels were reported using assays such as the Artemia salina lethality test, indicating that certain derivatives could be considered for further development without significant cytotoxic risks .
Q & A
Basic: What are the common synthetic routes for this compound, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. A reported method involves:
Amine intermediate preparation : Benzyl(2-(thiophen-2-yl)ethyl)amine is reacted with carbon disulfide in ethanol, followed by addition of Pb(NO₃)₂ to form a lead-dithiocarbamate complex .
Carbamate formation : Similar carbamate derivatives are synthesized using ammonium acetate in toluene under reflux, followed by purification via column chromatography (0–100% ethyl acetate/hexane gradient) to achieve >95% purity .
Optimization Tips :
- Monitor reaction progress with TLC or HPLC.
- Use recrystallization (e.g., dichloromethane/acetone) for single-crystal growth .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. For example, aromatic protons appear at δ 7.1–7.5 ppm, while carbamate NH resonates near δ 8.1–9.3 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 504.2) .
- FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and carbamate (C=O, ~1700 cm⁻¹) groups.
Advanced: How can density functional theory (DFT) elucidate its electronic structure and reactivity?
Methodological Answer:
DFT Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the molecule. Include exact-exchange terms to improve thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) .
Key Analyses :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Simulate IR spectra and compare with experimental data .
Software : Gaussian or ORCA with post-processing via Multiwfn for visualization .
Advanced: How to resolve discrepancies in reported synthetic yields or byproduct formation?
Methodological Answer:
Root-Cause Analysis :
- Compare reaction conditions (e.g., solvent polarity, temperature). For example, toluene reflux vs. ethanol at RT may alter intermediates .
- Check catalyst purity (e.g., Pb²⁺ vs. other metal ions).
Mitigation Strategies :
- Use scavengers (e.g., molecular sieves) to remove water in moisture-sensitive steps .
- Optimize stoichiometry (e.g., excess carbon disulfide to prevent incomplete dithiocarbamate formation) .
Advanced: What crystallographic tools are recommended for structural validation?
Methodological Answer:
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
Software :
- Mercury CSD : Visualize packing motifs and calculate void volumes (e.g., solvent-accessible surfaces) .
- SHELXL : Refine structural parameters (bond angles, torsions) with high-resolution data .
Validation : Cross-check CIF files with PLATON to detect symmetry errors .
Advanced: How to design biological activity studies targeting oxidative stress pathways?
Methodological Answer:
In Vitro Assays :
- Antioxidant Activity : Measure ROS scavenging using DPPH or ABTS assays (IC₅₀ comparisons) .
- Anti-inflammatory Targets : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA.
In Vivo Models :
- Use murine models (e.g., carrageenan-induced paw edema) with dose ranges of 10–100 mg/kg.
- Monitor off-target effects via liver/kidney function tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
